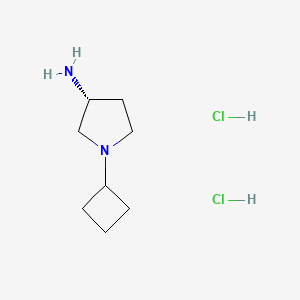

(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “®-1-Cyclobutylpyrrolidin-3-amine dihydrochloride” is a type of organic compound known as an amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The “R” in the name indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .

Chemical Reactions Analysis

Amines, such as this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts .科学的研究の応用

Synthesis of Radioactive Labelled Compounds

"(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride" has been utilized in the synthesis of radioactive labelled compounds such as raclopride, a specific dopamine-D2 receptor ligand. This process involves O-alkylation of phenols with labelled methyl iodide, leading to the potent dopamine-D2 ligands used in positron emission tomography (PET) studies of the human brain (Ehrin et al., 1987).

Development of Histamine H3 Receptor Antagonists

Research has explored the development of histamine H3 receptor antagonists, where a series of ketopiperazines were evaluated for their activity. The (R)-isomer of cyclobutylpyrrolidin-3-amine has been identified as a potent amine in these studies, contributing to the development of compounds with high potency, selectivity, and low brain penetration (Procopiou et al., 2007).

Cyclometalation and Organometallic Chemistry

The compound has been involved in the cyclometalation reactions with rhodium(III) and iridium(III) complexes, demonstrating its utility in creating cyclometalated complexes for various applications in organometallic chemistry (Barloy et al., 2011).

Enantioselective Synthesis

It has been used in the enantioselective synthesis of potent antibacterial agents, showcasing its importance in the development of pharmaceuticals with improved solubility profiles and in vivo activity (Rosen et al., 1988).

Catalysis

The compound has facilitated the development of catalytic processes, such as the Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines, enabling the efficient synthesis of polysubstituted 3-aminopyrroles (Wang et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3R)-1-cyclobutylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWLLUGSOXMYQP-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N2CC[C@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2714635.png)

![N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-methylimidazo[1,2-A]pyridine-3-carboxamide](/img/structure/B2714639.png)

![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2714645.png)

![N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714650.png)

![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714651.png)